N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-12(17,10-3-2-6-18-10)8-15-11(16)9-7-13-4-5-14-9/h2-7,17H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPMYOSUXKOESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC=CN=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with a thiophene derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have indicated that pyrazine derivatives, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide, exhibit significant antimycobacterial properties. In particular, compounds structurally similar to this derivative have been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb), which is crucial given the global burden of tuberculosis.
Case Study: In Vitro Screening
In a study conducted on various pyrazine derivatives, several compounds demonstrated micromolar Minimum Inhibitory Concentrations (MICs) against Mtb H37Ra. For instance, derivatives with specific substitutions on the pyrazine ring showed promising results, suggesting that modifications can enhance biological activity .
Anticancer Potential
The anticancer properties of pyrazine derivatives have been well-documented. This compound may share similar mechanisms of action with other pyrazine compounds that inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Pyrazine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | K562 | 0.07 |
| Compound 2 | MCF-7 | 0.68 |
| Compound 3 | HeLa | 79.1 |
These findings highlight the potential for further exploration into the anticancer effects of this compound and its derivatives .
Neuroprotective Effects
Some pyrazine derivatives have shown neuroprotective effects in preclinical models. The ability to mitigate oxidative stress and inflammation is particularly relevant in neurodegenerative diseases.
Case Study: Neuroprotective Mechanisms
Research indicates that certain pyrazine compounds can inhibit inflammatory pathways and reduce neuronal cell death in models of oxidative stress. This suggests a potential application for this compound in treating conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Properties
The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects, akin to other compounds within the pyrazine family.
Table 2: Summary of Pharmacological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimycobacterial | Effective against Mtb |
| Anticancer | Inhibits various cancer cell lines |
| Neuroprotective | Reduces oxidative stress |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Pyrazine Carboxamide Derivatives
Key Observations:
Biological Activity: The indazole derivative () demonstrates therapeutic relevance as a Huntington’s disease modulator, highlighting how heteroaromatic substituents (e.g., indazole) can enhance target specificity. The absence of a thiophene or hydroxy group in this compound suggests the target molecule’s bioactivity (if any) may diverge due to its unique substituents. Beta-Hydroxythiofentanyl (), though structurally distinct (piperidine core), shares a hydroxy-thiophene motif.
Synthetic Pathways: The synthesis of N-(2-nitrophenyl)pyrazine-2-carboxamide () involves coupling pyrazine-2-carboxylic acid with an amine using isobutyl chloroformate and di-isopropyl-ethylamine. This method could be adapted for the target compound by substituting N-methyl-2-nitroaniline with 2-amino-2-(thiophen-2-yl)propan-1-ol. N-(2-Chloroethyl)pyrazine-2-carboxamide () is synthesized via thionyl chloride activation, suggesting that similar protocols might apply to the target compound’s carboxamide formation.
Physicochemical Properties: The phenoxyphenyl derivative () exhibits crystallographic stability due to intermolecular hydrogen bonding involving the carboxamide group. 2 Acetyl Pyrazine () lacks the carboxamide group but serves as a flavoring agent due to its small size and volatility. In contrast, the target compound’s bulkier substituents likely render it non-volatile and more suited to pharmaceutical applications.
Reactivity :
- The chloroethyl group in N-(2-Chloroethyl)pyrazine-2-carboxamide () is a reactive site for nucleophilic substitution, whereas the hydroxy group in the target compound may participate in hydrogen bonding or serve as a synthetic handle for further derivatization (e.g., esterification).
Implications of Thiophene and Hydroxy Group Synergy
Combined with the hydroxy group’s hydrogen-bonding capacity, the target compound may exhibit improved pharmacokinetic properties compared to analogues lacking these features.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)pyrazine-2-carboxamide is a compound of growing interest due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazine ring, a carboxamide group, and a thiophene substituent, which contribute to its biological activity.
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, showcasing potent antibacterial activity .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
2. Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity. For instance, the compound was tested against various fungal strains, with results indicating effective inhibition at low concentrations. The minimum fungicidal concentration (MFC) was also assessed, revealing that these compounds could serve as potential antifungal agents .
3. Antiviral Potential
Recent studies have highlighted the antiviral potential of pyrazine derivatives against viruses such as HIV and Hepatitis C. The compound demonstrated significant inhibitory effects on viral replication in vitro, with IC50 values indicating strong antiviral activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, which contributes to its antibacterial properties .
- Reverse Transcriptase Inhibition : It also acts on reverse transcriptase enzymes, crucial for viral replication processes, thereby exerting its antiviral effects .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was administered to cultures of Staphylococcus aureus and Escherichia coli. The study recorded a significant reduction in bacterial count, validating its potential as an antimicrobial agent.
Case Study 2: Antiviral Activity
A separate investigation focused on the compound's efficacy against HIV. The results indicated that it effectively inhibited viral replication in cell cultures, supporting its development as a therapeutic candidate for viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
